2-acetamido-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide
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Overview
Description
2-acetamido-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide is a complex organic compound that features both furan and pyridine rings
Mechanism of Action
Mode of Action
It is known that many furan derivatives interact with different heterocyclic constituents, which can sometimes exert an unexpected effect on the reactivity of such compounds .
Biochemical Pathways
It is known that many furan derivatives have been found to exhibit biological activity , suggesting that they may interact with various biochemical pathways.
Result of Action
It is known that many furan derivatives have been found to exhibit biological activity , suggesting that they may have various molecular and cellular effects.
Action Environment
It is known that many furan derivatives have been found to exhibit biological activity , suggesting that they may be influenced by various environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the functionalization of the furan and pyridine rings, followed by the introduction of the acetamido group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
2-acetamido-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Substitution: Both the furan and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to optimize each specific reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyridine ring could produce piperidine derivatives.
Scientific Research Applications
2-acetamido-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for various functionalized compounds.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other acetamido derivatives with furan and pyridine rings, such as:
- 2-acetamido-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide
- 2-acetamido-N-((2-(furan-2-yl)pyridin-5-yl)methyl)acetamide
Uniqueness
The uniqueness of 2-acetamido-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
2-acetamido-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-10(18)16-9-14(19)17-8-11-4-5-15-12(7-11)13-3-2-6-20-13/h2-7H,8-9H2,1H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKQEQYJTBJJPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)NCC1=CC(=NC=C1)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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